2-Methylbutyrate

Beschreibung

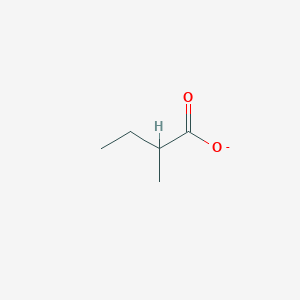

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H9O2- |

|---|---|

Molekulargewicht |

101.12 g/mol |

IUPAC-Name |

2-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |

InChI-Schlüssel |

WLAMNBDJUVNPJU-UHFFFAOYSA-M |

Kanonische SMILES |

CCC(C)C(=O)[O-] |

Synonyme |

2-methylbutanoic acid 2-methylbutyrate 2-methylbutyrate, (+-)-isomer 2-methylbutyrate, sodium salt 2-methylbutyric acid alpha-methylbutyrate RS-2-methylbutyrate |

Herkunft des Produkts |

United States |

Biosynthesis and Biotransformation Pathways of 2 Methylbutyrate

Amino Acid Precursors and Metabolic Intermediates

The primary sources for 2-methylbutyrate are branched-chain amino acids (BCAAs), which undergo catabolic and fermentative processes to yield this and other related compounds.

The principal amino acid precursor for this compound is L-isoleucine. ird.frfrontiersin.org The catabolic pathway of isoleucine is a well-established route for the production of this compound and its derivatives. ird.froup.com This process begins with the transamination of isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT), to form its corresponding α-keto acid, α-keto-β-methylvaleric acid (KMV), also known as 3-methyl-2-oxopentanoate. frontiersin.org

Following transamination, the branched-chain α-keto acid dehydrogenase complex (BCKDH) carries out an irreversible oxidative decarboxylation of KMV. frontiersin.org This rate-limiting step in BCAA catabolism yields 2-methylbutyryl-CoA. frontiersin.org Subsequent metabolic steps can lead to the formation of free this compound. The catabolism of isoleucine ultimately produces acetyl-CoA and propionyl-CoA, which can enter central metabolic pathways like the TCA cycle. frontiersin.org In some organisms, an alternative pathway for isoleucine metabolites has been identified, referred to as the R series pathway, which can also involve this compound. portlandpress.com

In various anaerobic environments, such as the rumen and the human large intestine, microbial fermentation of BCAAs is a primary source of branched-chain fatty acids (BCFAs). dellait.comoup.com These BCAAs—isoleucine, leucine (B10760876), and valine—are broken down by gut microbiota to produce this compound, isovalerate, and isobutyrate, respectively. dellait.combiorxiv.orgnih.gov

The fermentation of peptides and amino acids by intestinal bacteria yields these characteristic branched-chain fatty acids. oup.com For instance, bacteria like Clostridium sporogenes can ferment isoleucine to this compound. oup.com Similarly, studies on ruminal microorganisms show that they readily oxidize isoleucine to this compound. ird.fr The presence of these BCFAs is a hallmark of protein fermentation in the gut. oup.comannualreviews.org

| Precursor Amino Acid | Corresponding Branched-Chain Fatty Acid |

| Isoleucine | This compound |

| Leucine | Isovalerate (3-Methylbutyrate) |

| Valine | Isobutyrate |

| This table displays the primary branched-chain amino acid precursors and their resulting branched-chain fatty acid products from fermentation. |

Isoleucine Catabolism in this compound Formation

Enzymatic Mechanisms of this compound Biosynthesis

The conversion of precursors to this compound is orchestrated by a series of specific enzymes with distinct catalytic activities and cofactor requirements.

Several key enzymes are integral to the biosynthesis of this compound.

Branched-chain aminotransferase (BCAT): This enzyme catalyzes the initial, reversible transamination of isoleucine to α-keto-β-methylvaleric acid (KMV). frontiersin.org

Branched-chain α-keto acid dehydrogenase complex (BCKDH): This multi-enzyme complex performs the irreversible oxidative decarboxylation of KMV to form 2-methylbutyryl-CoA. This is a critical regulatory point in the pathway. frontiersin.org

Tiglyl-CoA hydrase and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase: In some pathways, such as in Pseudomonas putida, these enzymes are involved in the further metabolism of isoleucine-derived intermediates. nih.gov The dehydrogenase catalyzes the oxidation of 2-methyl-3-hydroxybutyryl-CoA. nih.gov

2-methylbutanoate polyketide synthase (LovF): In the fungus Aspergillus terreus, a large polyketide synthase known as LovF is responsible for synthesizing the (S)-2-methylbutanoate side chain of the secondary metabolite lovastatin. qmul.ac.ukexpasy.orggenome.jp This complex enzymatic process involves condensation, methylation, reduction, and dehydration steps. qmul.ac.ukgenome.jp

Propionyl-CoA condensing enzyme: In the nematode Ascaris, this enzyme is involved in the first step of synthesizing this compound and 2-methylvalerate. nih.gov

The enzymatic reactions that form this compound and its intermediates are dependent on specific cofactors. The BCKDH complex, like other 2-oxoacid dehydrogenase complexes, requires lipoic acid for its function. nih.gov Fatty acid synthesis, in general, utilizes NADPH as a primary reducing agent, which is consumed during biosynthetic reactions. wikipedia.org

The 2-methylbutanoate polyketide synthase (LovF) in Aspergillus terreus has specific cofactor needs, including malonyl-CoA, NADPH, and S-adenosyl-L-methionine (as a methyl group donor). qmul.ac.uk Coenzyme A (CoA) is also a crucial molecule, as it forms thioester derivatives like 2-methylbutyryl-CoA, which are central intermediates in the catabolic pathway. frontiersin.orgnih.gov

| Enzyme/Complex | Required Cofactors/Co-substrates |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Lipoic Acid, NAD+, Coenzyme A |

| 2-methylbutanoate polyketide synthase (LovF) | Malonyl-CoA, NADPH, S-adenosyl-L-methionine |

| General Fatty Acid Synthesis | NADPH, Coenzyme A |

| This table outlines the essential cofactors and co-substrates for key enzymes involved in this compound biosynthesis. |

Key Enzymes and Their Catalytic Activities

Microbial Biosynthetic Routes

A diverse array of microorganisms, particularly anaerobic bacteria found in the rumen and gut, are capable of producing this compound. In these microbes, the compound is often synthesized via the carboxylation of precursors or the fermentation of amino acids. asm.orgnih.govnih.gov

For example, anaerobic bacteria such as Bacteroides ruminicola and Peptostreptococcus elsdenii can incorporate this compound to synthesize isoleucine, indicating a reversible or alternative pathway. asm.orgnih.govnih.gov Thermoanaerobacter brockii oxidizes isoleucine to this compound, a process that is enhanced in the presence of an electron acceptor like thiosulfate (B1220275) or in co-culture with a methanogen. ird.fr Clostridium sporogenes can also ferment isoleucine to this compound, especially in syntrophic cultures with methanogens that consume the hydrogen produced. oup.com More recently, Parabacteroides merdae has been identified as a gut microbe that catabolizes BCAAs to produce metabolites including this compound. nih.gov

In fungi, the biosynthesis is exemplified by Aspergillus terreus, which uses a dedicated polyketide synthase pathway to produce the 2-methylbutanoate side chain for lovastatin. qmul.ac.ukexpasy.org

Formation by Clostridium sporogenes and Syntrophic Cultures

Clostridium sporogenes, a prominent gut bacterium, is a known producer of this compound through the metabolism of amino acids. escholarship.orgnih.gov This process is often part of the Stickland reaction, a unique anaerobic metabolic strategy where pairs of amino acids are fermented, with one acting as an electron donor and the other as an electron acceptor. nih.gov In this context, isoleucine is oxidatively deaminated and decarboxylated to form this compound. nih.govoup.com

While pure cultures of C. sporogenes can ferment isoleucine to this compound and hydrogen, this process is often inefficient. oup.com The production is significantly enhanced in syntrophic cultures, where C. sporogenes coexists with a hydrogen-consuming partner, such as a methanogen like Methanobacterium formicicum or Methanosarcina barkeri. oup.com In these partnerships, the methanogen's consumption of hydrogen shifts the thermodynamic equilibrium, favoring the complete fermentation of isoleucine by C. sporogenes. oup.com

In broader syntrophic communities, such as those found in anaerobic digesters, this compound is both produced and consumed. It can be formed during the degradation of other compounds, like valerate, or synthesized from propionate (B1217596) and isobutyrate. researchgate.netasm.org Conversely, some syntrophic bacteria, such as "Syntrophomonas wolfei subsp. methylbutyratica", can degrade this compound, typically producing acetate (B1210297), propionate, and hydrogen in co-culture with a hydrogenotroph. researchgate.netnih.gov

Table 1: this compound Formation in Clostridium and Syntrophic Systems

| Organism/System | Precursor(s) | Pathway | Key Products | Reference(s) |

|---|---|---|---|---|

| Clostridium sporogenes (Pure Culture) | Isoleucine | Stickland Reaction | This compound, Hydrogen | oup.com |

| C. sporogenes + Methanogen | Isoleucine | Syntrophic Stickland Reaction | This compound, Methane (B114726) | oup.com |

| Anaerobic Granules | Propionate + Isobutyrate | Unknown | This compound | asm.org |

Saccharomyces cerevisiae and the Ehrlich Pathway

In the yeast Saccharomyces cerevisiae, this compound is produced from the branched-chain amino acid L-isoleucine via the Ehrlich pathway. inra.frresearchgate.net This catabolic pathway allows the yeast to utilize amino acids as a nitrogen source, converting them into fusel alcohols and their corresponding acids. oup.com

The formation of this compound through this pathway involves three main enzymatic steps:

Transamination : The process begins with the removal of the amino group from L-isoleucine, converting it to its corresponding α-keto acid, α-keto-β-methylvalerate. This reaction is catalyzed by a branched-chain aminotransferase. inra.frashs.org

Decarboxylation : The α-keto-β-methylvalerate is then decarboxylated (a carboxyl group is removed) to form 2-methylbutanal. This irreversible step is catalyzed by a 2-oxo acid decarboxylase, an enzyme that can act on various substrates. nih.gov

Oxidation : Finally, the aldehyde 2-methylbutanal is oxidized to the carboxylic acid, this compound. oup.com This step is dependent on the cell's redox state; under conditions where oxidizing power is available, the acid is formed. Alternatively, the aldehyde can be reduced to form the fusel alcohol 2-methylbutanol. oup.comebi.ac.uk

The this compound produced within the yeast cell is then exported into the medium by the ATP-binding cassette (ABC) transporter Pdr12p. researchgate.net

Table 2: The Ehrlich Pathway for this compound Production in S. cerevisiae

| Step | Substrate | Enzyme Class | Product | Reference(s) |

|---|---|---|---|---|

| 1. Transamination | L-Isoleucine | Branched-chain aminotransferase | α-Keto-β-methylvalerate | inra.frashs.org |

| 2. Decarboxylation | α-Keto-β-methylvalerate | 2-Oxo acid decarboxylase | 2-Methylbutanal | nih.gov |

Other Microbial Systems Involved in this compound Production

Beyond Clostridium and Saccharomyces, other microbial systems also produce this compound. This production is often associated with the fermentation of proteins and amino acids in various environments, including the mammalian gut and fermented foods. biorxiv.org

Plant-Specific Biosynthetic Pathways of this compound Esters

In plants, particularly in fruits, this compound is typically found not as a free acid but as part of an ester. These 2-methylbutanoate esters are significant volatile organic compounds (VOCs) that contribute to the characteristic aroma of many fruits. acs.org

Formation in Fruit Volatile Organic Compound Profiles

The biosynthesis of 2-methylbutanoate esters is a hallmark of the ripening process in many fruits, including apples, strawberries, and melons. nih.govacs.org These esters, such as ethyl 2-methylbutanoate and hexyl 2-methylbutanoate, are crucial "impact flavor notes" that create a fruity and ripe aroma. acs.orgnih.gov

The formation of these volatile esters is directly linked to the metabolism of L-isoleucine. acs.orgbiorxiv.org During ripening, there is often a marked increase in the concentration of free isoleucine, which coincides with the emission of 2-methylbutanoate esters. ashs.orgnih.gov Studies involving feeding fruits with labeled L-isoleucine have confirmed that it serves as the primary precursor. acs.orgnih.gov For example, when strawberries were incubated with L-isoleucine, the production of 2-methylbutanoate esters increased sevenfold. nih.gov

Interestingly, research on apples suggests that the precursors for these esters are derived from de novo synthesis (newly created) rather than from the breakdown of existing protein stores. nih.govbiorxiv.org An alternative synthetic route involving the enzyme citramalate (B1227619) synthase can bypass feedback inhibition mechanisms in the standard isoleucine pathway, ensuring a steady supply of the precursor α-keto-β-methylvalerate, which is essential for producing these esters in high quantities. nih.govbiorxiv.org

Enzymology of Esterification in Plant Tissues

The final step in the formation of 2-methylbutanoate esters is the esterification reaction itself. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). ashs.orgnih.gov

The AAT enzyme facilitates the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. In the case of 2-methylbutanoate esters, the pathway is as follows:

The precursor α-keto-β-methylvalerate (derived from isoleucine) is converted to 2-methylbutanoyl-CoA by the enzyme branched-chain α-ketoacid dehydrogenase. ashs.org

An alcohol acyltransferase (AAT) then catalyzes the reaction between 2-methylbutanoyl-CoA and a specific alcohol (e.g., ethanol, hexanol) to form the corresponding 2-methylbutanoate ester (e.g., ethyl 2-methylbutanoate, hexyl 2-methylbutanoate). ashs.orgacs.org

The availability of both the 2-methylbutanoyl-CoA substrate and the alcohol, as well as the activity level of the AAT enzyme, are critical limiting factors in the production of these volatile esters. acs.org The expression and activity of AAT enzymes often increase dramatically during fruit ripening, aligning with the peak of aroma production. ashs.org Conversely, other enzymes like carboxylesterases can be involved in the degradation of these esters, providing another layer of metabolic control. mdpi.com

Enantioselective Aspects of 2 Methylbutyrate and Its Derivatives

Chiral Resolution Methodologies

The separation of racemic mixtures of 2-methylbutyric acid into its pure enantiomers is a significant challenge in synthetic chemistry. Various methods have been developed to achieve this, ranging from microbial and enzymatic techniques to chemical asymmetric synthesis.

Microbial Resolution Techniques for Racemic 2-Methylbutyric Acid

Microbial resolution offers a green and efficient approach for separating the enantiomers of 2-methylbutyric acid. This technique leverages the stereospecificity of microorganisms to selectively consume one enantiomer from a racemic mixture, leaving the other enantiomer enriched.

A notable example involves a novel bacterium from the Pseudomonas species, which was isolated from soil. researchgate.net This bacterium demonstrates a preference for utilizing (S)-2-methylbutyric acid, which allows for the effective preparation of (R)-2-methylbutyric acid. researchgate.net The difficulty in enzymatic kinetic resolution of 2-methylbutyric acid arises from the small steric difference between the methyl and ethyl groups attached to the chiral carbon, making it challenging for many enzymes to achieve efficient stereochemical recognition. researchgate.net

Enzymatic Biocatalysis for Enantiopure 2-Methylbutyrate Synthesis (e.g., Lipase (B570770) Resolution)

Enzymatic biocatalysis, particularly using lipases, is a widely explored method for the enantioselective synthesis of this compound esters. researchgate.netnih.gov Lipases can catalyze the esterification of racemic 2-methylbutyric acid with an alcohol, showing a preference for one enantiomer and resulting in the formation of an enantiomerically enriched ester and the unreacted acid enantiomer.

The application of various immobilized lipases has been investigated for the enantioselective esterification of (R,S)-2-methylbutyric acid. researchgate.netnih.gov For instance, Candida antarctica lipase B (CALB) has been shown to be a highly effective biocatalyst. researchgate.netnih.govunits.it In one study, using CALB in hexane, (R)-pentyl this compound was produced with a high enantiomeric excess. researchgate.netnih.gov Conversely, lipases from Candida rugosa or Rhizopus oryzae can be used to obtain the (S)-enantiomer. researchgate.netnih.gov The choice of solvent, temperature, and reaction time are critical parameters that can be optimized to improve the enantiopurity and reaction rate. chemrxiv.org

A patented two-step enzymatic process using immobilized lipases like Novozym 435 has been developed for the resolution of racemic 2-methylbutanoic acid esters. google.com The first step involves selective hydrolysis of the racemic ester, yielding one enantiomer of the acid and the unreacted ester of the other enantiomer. google.com The second step involves further hydrolysis of the remaining ester to obtain the other acid enantiomer. google.com For example, hydrolysis of racemic ethyl this compound with Novozym 435 can yield (R)-2-methylbutanoic acid with a high enantiomeric excess. google.com

| Enzyme Source | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica B | (R)-pentyl this compound | >90% | researchgate.netnih.gov |

| Thermomyces lanuginosus | (R)-pentyl this compound | 91% | researchgate.netnih.gov |

| Candida rugosa | (S)-2-methylbutyric acid | 75% | researchgate.netnih.gov |

| Rhizopus oryzae | (S)-2-methylbutyric acid | 49% | researchgate.netnih.gov |

| Novozym 435 | (R)-2-methylbutanoic acid | 92.2% | google.com |

| Novozym 435 | (R)-ethyl this compound | 95.0% | google.com |

Chemical Asymmetric Synthesis Approaches for this compound Derivatives

Chemical asymmetric synthesis provides an alternative to biological methods for producing enantiomerically pure this compound derivatives. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction.

One common approach is the asymmetric alkylation of enolates. harvard.edu Chiral auxiliaries, such as those derived from pseudoephedrine, can be used to direct the alkylation of a pro-chiral enolate, leading to the formation of a single diastereomer. harvard.edu Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure product. Another strategy involves the use of chiral catalysts in reactions such as the hydroamination of olefins or the alkylation of N-(arylmethylene)glycine ethyl esters. mdpi.com

Stereochemical Characterization in Biological Contexts

The stereochemistry of this compound plays a crucial role in its biological functions and distribution in nature. The enantiomeric ratio can vary significantly depending on the biological source and the metabolic pathways involved.

Enantiomeric Ratios in Naturally Occurring this compound

Naturally occurring 2-methylbutyric acid can be found with a wide range of enantiomeric ratios. acs.org While it was once believed that only (S)-2-methylbutyric acid was "natural" due to its biosynthetic origin from L-isoleucine, it is now clear that the (R)-enantiomer is also produced in nature. acs.org

For example, strawberries contain over 99% (S)-2-methylbutyric acid, while the plant Veratrum album has been found to contain over 95% of the (R)-enantiomer. acs.org In Roman chamomile, the ratio is approximately 68% (S) to 32% (R), and in rhubarb stalks, it is 36% (S) to 64% (R). acs.org The ethyl ester of 2-methylbutyric acid, an important flavor compound, is typically found with high enantiomeric purity of the (S)-configuration in nature. acs.org However, studies have shown that beverages fermented with shiitake mushrooms can contain up to 35% of (R)-methyl 2-methylbutanoate. nih.gov This is attributed to the mushroom's ability to esterify (R)-2-methylbutanoic acid faster than the (S)-enantiomer. nih.gov

| Natural Source | Enantiomeric Ratio of 2-Methylbutyric Acid [(S):(R)] | Reference |

| Strawberries | >99 : <1 | acs.org |

| Veratrum album | <5 : >95 | acs.org |

| Roman Chamomile | 68 : 32 | acs.org |

| Rhubarb Stalks | 36 : 64 | acs.org |

Stereoselective Incorporation into Complex Biomolecules (e.g., Fatty Acids)

This compound serves as a precursor for the biosynthesis of branched-chain fatty acids, particularly anteiso-fatty acids, in various organisms. The stereochemistry of the incorporated this compound is often preserved during this process.

In the bacterium Bacillus subtilis, mutants deficient in branched-chain α-ketoacid dehydrogenase can utilize exogenously supplied this compound as a primer for the synthesis of anteiso-fatty acids. nih.gov Both enantiomers of this compound can support the growth of these mutants, although the (S)-(+)-isomer is more effective than the (R)-(-)-isomer. nih.gov Crucially, the mutants incorporate these isomers stereospecifically, without racemization, to produce anteiso-fatty acids of the corresponding enantiomeric form. nih.gov This stereospecificity is controlled at the level of 2-methylbutyryl-CoA synthesis by specific acyl-CoA synthetases. nih.gov

In ruminant animals, branched-chain fatty acids are synthesized by rumen bacteria from precursors such as isobutyric acid, isovaleric acid, and 2-methylbutyric acid, which are derived from branched-chain amino acids like valine, leucine (B10760876), and isoleucine. mdpi.com These branched-chain fatty acids are then incorporated into the milk fat of the animals. mdpi.com

Functional Differentiation of this compound Stereoisomers

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of chiral molecules. For this compound and its derivatives, the orientation of the methyl group at the second carbon position gives rise to (R) and (S) enantiomers. These stereoisomers, while possessing identical chemical formulas, often exhibit distinct interactions with biological systems, such as olfactory receptors or enzymes. This differentiation is fundamental to understanding their roles in nature, from the aroma profiles of fruits and fermented beverages to metabolic pathways in microorganisms. Research into the enantioselectivity of these compounds reveals that biological systems can often distinguish between the isomers with high specificity, leading to different physiological or sensory outcomes.

Stereoisomer-Dependent Biological Interactions (e.g., Odor Perception)

The interaction of this compound stereoisomers and their derivatives with biological receptors is highly specific, a phenomenon most clearly demonstrated in odor perception. The human olfactory system, comprised of a vast array of chiral protein receptors, can differentiate between enantiomers, perceiving them as having distinct scents or different levels of intensity.

Detailed research into the sensory properties of this compound esters has quantified these differences. In the case of ethyl 2-methylbutanoate, a significant contributor to the aroma of wine and fruits, the two enantiomers possess markedly different odor profiles. acs.orgnih.gov The (S)-enantiomer is characterized by pleasant fruity notes, specifically described as green apple and strawberry. acs.orgnih.gov In contrast, a racemic mixture (an equal blend of both R and S enantiomers) is perceived as having a less specific, caustic, and fruity-solvent odor. acs.orgnih.gov

This perceptual difference is also reflected in their olfactory detection thresholds. The (S)-form of ethyl 2-methylbutanoate has an olfactory threshold of 1.53 µg/L in a dilute alcohol solution. acs.orgnih.gov The racemic mixture's threshold is nearly double at 2.60 µg/L, indicating that the (S)-isomer is a more potent odorant. acs.orgnih.gov Furthermore, sensory studies have revealed that ethyl (2S)-2-methylbutanoate can act as an aroma enhancer; its presence, even at concentrations around 50 μg/L, boosts the perception of fruity aromas, particularly contributing to blackberry-fruit descriptors in red wines. acs.orgnih.govresearchgate.net The predominance of the (S)-enantiomeric form in many natural products, such as red wines and certain fruit flavorings, underscores the stereospecificity of the enzymatic processes that produce them. acs.orgpan.olsztyn.pl

Similar enantioselective distinctions are observed for other esters of 2-methylbutanoic acid. For methyl 2-methylbutanoate, the (R)-(-) enantiomer is described as having a fruity, dairy-like aroma. leffingwell.com The odor perception threshold for racemic methyl 2-methylbutanoate in water is 0.4 ppb (nasal) and 0.2 ppb (retronasal). leffingwell.com

Beyond olfaction, the functional differentiation of this compound enantiomers is evident in metabolic processes. In studies with Bacillus subtilis mutants, both enantiomers of 2-methylbutyric acid could support growth, but the naturally occurring (S)-(+)-isomer was found to be more biologically active than the (R)-(-)-isomer. nih.gov The bacterium utilized these isomers as primers to synthesize anteiso fatty acids, with the stereospecificity being controlled by different acyl-CoA synthetase enzymes for each enantiomer. nih.gov

The table below summarizes the distinct odor characteristics of this compound ester stereoisomers based on research findings.

| Compound | Stereoisomer | Odor Profile | Olfactory Threshold |

| Ethyl 2-Methylbutanoate | (S)-form | Fruity, green apple, strawberry. acs.orgnih.gov | 1.53 µg/L (in dilute alcohol solution). acs.orgnih.gov |

| Racemic (R/S) | Unspecific, caustic, fruity, solvent odor. acs.orgnih.gov | 2.60 µg/L (in dilute alcohol solution). acs.orgnih.gov | |

| Methyl 2-Methylbutanoate | (R)-form | Fruity, dairy. leffingwell.com | ~0.5 ppb (nasal, calculated). leffingwell.com |

| Racemic (R/S) | Not specified | 0.4 ppb (nasal, in water). leffingwell.com |

Ecological and Inter Species Roles of 2 Methylbutyrate

Microbial Ecosystem Dynamics and Interactions

Role in Gut Microbiome Metabolism and Protein Fermentation

2-Methylbutyrate is a branched-chain fatty acid (BCFA) produced in the gut primarily through the microbial fermentation of protein-derived branched-chain amino acids (BCAAs), particularly isoleucine. nih.govfrontiersin.orgfrontiersin.org This process occurs when dietary proteins and peptides escape digestion in the small intestine and reach the colon, where they are metabolized by the gut microbiota. frontiersin.orgfrontiersin.org While the majority of short-chain fatty acids (SCFAs) in the gut are derived from carbohydrate fermentation, BCFAs like this compound constitute a smaller but significant portion of the total SCFA pool. frontiersin.org

The production of this compound is an integral part of the metabolic interactions within the gut microbial community. mdpi.com The fermentation of BCAAs like leucine (B10760876), isoleucine, and valine leads to the formation of isovalerate, this compound, and isobutyrate, respectively. mdpi.commdpi.com These BCFAs can serve as precursors for the synthesis of other fatty acids or as nitrogen donors for the production of other amino acids by gut bacteria. mdpi.com The concentration of these metabolites is influenced by dietary intake, with changes in nutrient availability affecting the metabolic activities and interactions within the gut ecosystem. mdpi.com

In addition to its role as a fermentation end-product, this compound is part of a complex network of metabolic exchanges known as cross-feeding. mdpi.com Intermediates formed during colonic fermentation can be further metabolized by other bacteria, ultimately leading to the production of various SCFAs, including this compound. mdpi.com

Table 1: Production of Branched-Chain Fatty Acids from Amino Acid Fermentation

| Amino Acid | Corresponding Branched-Chain Fatty Acid |

|---|---|

| Isoleucine | This compound |

| Leucine | Isovalerate |

| Valine | Isobutyrate |

This table illustrates the relationship between specific branched-chain amino acids and the resulting branched-chain fatty acids produced through microbial fermentation in the gut. frontiersin.orgmdpi.com

Influence on Rumen Fermentation Processes and Cellulolytic Bacteria Growth

In ruminant animals, this compound, along with other BCFAs like isobutyrate and isovalerate, plays a crucial role in rumen fermentation and the growth of cellulolytic bacteria. researchgate.netajol.info These bacteria are essential for breaking down structural carbohydrates like cellulose (B213188) and hemicellulose from plant cell walls. ajol.info The growth of these cellulolytic microorganisms is relatively slow and depends on specific nutrients, including ammonia (B1221849) and BCFAs, for protein synthesis. ajol.info

Furthermore, BCFAs are considered essential growth factors for several key species of ruminal bacteria. asm.org For example, Bacteroides ruminicola and Ruminococcus albus utilize this compound for the synthesis of the amino acid isoleucine. asm.org This carboxylation pathway is a significant metabolic reaction in the rumen ecosystem. asm.org The availability of this compound can therefore directly impact the protein synthesis and growth of these bacteria, highlighting its importance in maintaining a healthy and efficient rumen microbial population. asm.orgcambridge.org

Table 2: Effects of this compound on Rumen Fermentation

| Parameter | Effect of this compound Supplementation |

|---|---|

| Cellulolytic Bacteria Population | Increased researchgate.net |

| Carboxymethyl-cellulase Activity | Increased researchgate.net |

| Xylanase Activity | Increased researchgate.net |

| Total Volatile Fatty Acid (VFA) Concentration | Increased researchgate.net |

| Fiber Degradability | Increased researchgate.net |

This table summarizes the positive impacts of this compound on key aspects of rumen fermentation and microbial activity, based on research findings. researchgate.net

Interspecies Metabolic Exchange in Anaerobic Degradation Systems

This compound is an important intermediate in the anaerobic degradation of organic matter, particularly proteins, in various ecosystems. asm.org Its breakdown often involves syntrophic relationships, where different microbial species work together to metabolize the compound. asm.orgnih.gov In these systems, fermentative bacteria degrade complex organic materials into simpler compounds, including BCFAs like this compound, isovalerate, and isobutyrate. nih.gov

The subsequent degradation of this compound is carried out by syntrophic bacteria. asm.orgnih.gov For instance, a syntrophic triculture has been shown to convert this compound to propionate (B1217596) and methane (B114726). asm.orgnih.gov During this process, other BCFAs like isobutyrate and butyrate (B1204436) can be formed as intermediates before being further degraded. asm.orgnih.gov This highlights the complex web of metabolic interdependencies within these anaerobic communities.

These syntrophic interactions are crucial for the complete mineralization of organic matter to methane and carbon dioxide. nih.gov The process often involves interspecies electron transfer, which can occur through the diffusion of molecules like hydrogen or formate (B1220265). nih.gov In some cases, direct interspecies electron transfer (DIET) via conductive pili may also play a role. nih.gov The efficient breakdown of this compound and other fatty acids relies on the close proximity and coordinated metabolic activities of these different microbial partners. acs.org

Chemoattraction and Signaling in Bacterial Communities (e.g., Myxococcus xanthus)

In the soil bacterium Myxococcus xanthus, lipids, including those related to this compound, play a role in regulating its complex social behaviors, such as fruiting body formation. pnas.org This process involves the coordinated movement of thousands of cells, which is guided by chemical signals. pnas.orgulb.be

Research has shown that phosphatidylethanolamine (B1630911) (PE) purified from M. xanthus membranes can act as a chemoattractant, influencing the cells' gliding motility. pnas.orgresearchgate.net The fatty acid composition of this PE is diverse, and metabolic engineering studies have been used to identify the specific fatty acid components responsible for this chemoattraction. pnas.org By supplementing a mutant strain (esg) with different branched-chain fatty acid precursors, such as isovalerate, isobutyrate, and this compound, researchers can enrich the cellular PE with specific fatty acid families. pnas.orgresearchgate.net

Experiments have revealed that PE enriched with fatty acids derived from this compound can dramatically affect the reversal frequency of M. xanthus, a key aspect of its motility regulation. pnas.org This suggests that a fatty acid component derived from or related to this compound is a component of an endogenous chemoattractant that guides the developmental process of this bacterium. pnas.org While the precise chemical nature of all signaling molecules in M. xanthus is not fully elucidated, these findings point to the importance of branched-chain fatty acids in intercellular communication and coordinated movement. biorxiv.orgfrontiersin.org

Modulation of Immune Cell Responses by Microbial this compound

Microbial metabolites, including this compound, can modulate the host's immune system. frontiersin.orgfortunejournals.com As a branched-chain fatty acid produced from protein breakdown, this compound is part of the complex mixture of microbial products that interact with immune cells. frontiersin.org

Studies have indicated that BCFAs, as a group, can influence immune responses. For example, research using Clostridium sporogenes mutants that were unable to produce BCFAs (isobutyrate, this compound, isovalerate, and isocaproate) showed an increased number of IgA-producing plasma cells and higher levels of IgA bound to the surface of various innate immune cells in mice. researchgate.net This suggests that these BCFAs play a role in modulating IgA-related immune functions. researchgate.net

Plant-Mediated Ecological Interactions

This compound and its derivatives are found in the volatile organic compounds (VOCs) emitted by various plants, where they play roles in ecological interactions such as attracting pollinators and mediating defense against herbivores. nih.govfrontiersin.org These specialized metabolites are often lineage-specific and contribute to the chemical communication between plants and other organisms in their environment. nih.govmdpi.com

For instance, (Z)-3-hexenyl-2-methylbutyrate has been identified as one of the floral volatiles from tobacco that is attractive to the herbivore Helicoverpa assulta. frontiersin.org In another example, neryl (S)-2-methylbutanoate is a pheromonal compound recognized by the predatory bug Orius laevigatus, which is a natural enemy of thrips. mdpi.com This indicates that this compound derivatives can act as kairomones, which are chemical cues that benefit the receiver (the predator) but not the emitter (the herbivore).

The production of these volatile esters is the result of enzymatic reactions within the plant. Specialized metabolic enzymes in plants often exhibit substrate promiscuity, meaning they can act on multiple, structurally similar substrates. nih.gov This enzymatic flexibility can lead to a diversity of volatile compounds, including different esters of this compound. For example, the enzyme ASAT2 in some wild tomato species can use both anteiso-C5-CoA (the precursor to the this compound moiety) and iso-C5-CoA as substrates, contributing to the diversity of acylsugars that play a role in insect defense. nih.gov The emission of these compounds can be influenced by various factors, including herbivory and nutrient availability. mdpi.com

This compound as a Constituent of Plant Volatile Organic Compounds (VOCs)

Various esters of this compound are natural constituents of the volatile profiles of numerous plants, contributing to the characteristic aroma of their flowers and fruits. nih.govebi.ac.uk Their presence is not limited to a single plant family, indicating a widespread biosynthetic capability. For instance, ethyl this compound is a known component of the aroma of fruits such as apples, strawberries, and blueberries. nih.govebi.ac.uk Research has identified specific this compound compounds in a diverse range of plant species. A study on the floral scents of Manglietia ventii, a protected species in China, identified methyl this compound as one of the major VOCs emitted during its flowering stages. researchgate.net

In the cultivated strawberry (Fragaria × ananassa), genomic studies have pinpointed a quantitative trait locus (QTL) associated with the production of methyl this compound, highlighting a genetic basis for its presence. frontiersin.org Similarly, different esters, such as butyl this compound, have been identified as part of the complex VOC fingerprint of various apple cultivars. mdpi.com The formation of these esters can be derived from amino acids; for example, 3-methylbutyl 2-methylbutanoate found in bananas is derived from isoleucine. nih.gov

The table below summarizes the occurrence of various this compound esters as constitutive VOCs in different plants.

| Compound Name | Plant Species | Plant Part |

| Ethyl this compound | Apple (Malus domestica) | Fruit |

| Ethyl this compound | Strawberry (Fragaria × ananassa) | Fruit |

| Ethyl this compound | Blueberry (Vaccinium corymbosum) | Fruit |

| Ethyl this compound | Artemisia judaica | - |

| Ethyl this compound | Opuntia ficus-indica | - |

| Methyl this compound | Strawberry (Fragaria × ananassa) | Fruit |

| Methyl this compound | Manglietia ventii | Flower |

| Butyl this compound | Apple (Malus domestica) | Fruit |

| Isopropyl this compound | Apple (Malus domestica) | Fruit |

| 3-Methylbutyl 2-methylbutanoate | Banana (Musa sp.) | Fruit |

This table is interactive and can be sorted by column.

Role in Plant-Insect Interactions and Defense Mechanisms

The this compound esters released by plants serve as critical information-carrying molecules, or semiochemicals, that mediate complex interactions across multiple trophic levels. These interactions can be detrimental to the plant, as when herbivores use the compounds as attractants, or beneficial, as when the volatiles attract natural enemies of the herbivores, forming a key part of the plant's indirect defense strategy. nih.gov

Several herbivorous insects are attracted to specific this compound esters. For example, (Z)-3-hexenyl this compound is part of a blend that attracts the polyphagous Japanese beetle (Popillia japonica). researchgate.net In another case, VOCs from fungi-infected apples, including isopropyl this compound and isoamyl this compound, were found to attract the yellow peach moth (Conogethes punctiferalis) for oviposition. nih.gov

Conversely, some insects have evolved to use this compound esters as aggregation pheromones, which, while an insect-to-insect signal, occurs within the context of a host plant. Neryl (S)-2-methylbutanoate is a male-produced aggregation pheromone for the western flower thrips (Frankliniella occidentalis), a major agricultural pest, attracting both males and females. nih.govmdpi.com Similarly, (R)-lavandulyl (R)-2-methylbutyrate has been identified as the aggregation pheromone for Odontothrips loti, a pest of alfalfa. biorxiv.org

Crucially, these same signals can be co-opted by predators. The aggregation pheromone neryl (S)-2-methylbutanoate, used by western flower thrips, also attracts Orius insidiosus, a significant predator of the thrips. nih.gov This demonstrates a sophisticated indirect defense mechanism, where the plant environment becomes a landscape of cues used by natural enemies to locate their prey.

The table below summarizes the diverse roles of this compound compounds in mediating plant-insect interactions.

| Compound Name | Role | Affected Insect(s) | Plant Context |

| (Z)-3-hexenyl this compound | Attractant | Japanese Beetle (Popillia japonica) | General plant volatile. researchgate.net |

| Isopropyl this compound | Attractant | Yellow Peach Moth (Conogethes punctiferalis) | Fungi-infected apples. nih.gov |

| Isoamyl this compound | Attractant | Yellow Peach Moth (Conogethes punctiferalis) | Fungi-infected apples. nih.gov |

| Neryl (S)-2-methylbutanoate | Aggregation Pheromone | Western Flower Thrips (Frankliniella occidentalis) | Various crops, including sweet pepper. nih.govmdpi.com |

| Neryl (S)-2-methylbutanoate | Kairomone (Attractant) | Insidious Flower Bug (Orius insidiosus) | Various crops, including sweet pepper. nih.gov |

| (R)-lavandulyl (R)-2-methylbutyrate | Aggregation Pheromone | Odontothrips loti | Alfalfa. biorxiv.org |

This table is interactive and can be sorted by column.

Metabolic Engineering and Synthetic Biology for 2 Methylbutyrate Production

Strain Engineering for Enhanced Biosynthesis

At the heart of metabolic engineering lies the targeted modification of microbial strains to bolster the production of a desired compound. This involves a multi-pronged approach, from direct genetic alterations to the fine-tuning of enzymatic machinery.

Genetic Modifications in Microbial Cell Factories (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are frequently chosen as hosts for metabolic engineering due to their well-understood genetics, rapid growth, and established genetic tools. nih.govfrontiersin.orgresearchgate.netnih.gov The development of robust microbial chassis is a critical first step, often involving the deletion of non-essential genes to create a more streamlined and efficient production platform. frontiersin.org

In E. coli, a common strategy involves the deletion of genes that divert metabolic flux away from the desired product. For instance, to enhance the production of 2-ketoisovalerate, a precursor to 2-methylbutyrate, researchers have deleted genes encoding for pyruvate (B1213749) dehydrogenase and malate (B86768) dehydrogenase. frontiersin.orgresearchgate.netnih.gov This minimizes the conversion of pyruvate into other compounds, thereby increasing its availability for the this compound pathway. frontiersin.orgresearchgate.netnih.gov Furthermore, introducing heterologous genes is a cornerstone of creating novel production strains. For example, expressing genes from the levulinic acid metabolic pathway of Pseudomonas putida in E. coli has been used to generate precursors for polyhydroxyalkanoates (PHAs), a related class of compounds. jmb.or.kr

Similarly, Saccharomyces cerevisiae has been extensively engineered for the production of various chemicals. nih.gov Strategies include rewiring native metabolic pathways and introducing heterologous enzymes to create novel biosynthetic routes. nih.govmdpi.com For the production of compounds derived from very-long-chain fatty acids, for example, the native fatty acid elongation system can be rewired, and a heterologous fatty acid synthase system from Mycobacteria can be implemented. nih.gov Dynamic control strategies are also employed to separate cell growth from product formation, which can be crucial when the product or intermediate enzymes are toxic to the cells. nih.gov

Table 1: Examples of Genetic Modifications in Microbial Cell Factories for Enhanced Production

| Microorganism | Genetic Modification | Objective | Reference |

|---|---|---|---|

| Escherichia coli | Deletion of pyruvate dehydrogenase and malate dehydrogenase genes. | Increase precursor (2-ketoisovalerate) availability. | frontiersin.org, researchgate.net, nih.gov |

| Escherichia coli | Expression of levulinic acid metabolic pathway genes from Pseudomonas putida. | Generate precursors for related compounds (PHAs). | jmb.or.kr |

| Saccharomyces cerevisiae | Rewiring of native fatty acid elongation system and implementation of a heterologous FAS system. | Increase production of very-long-chain fatty acid derivatives. | nih.gov |

| Saccharomyces cerevisiae | Implementation of a dynamic control strategy for enzyme expression. | Separate cell growth from production to mitigate toxicity. | nih.gov |

Optimization of Key Enzyme Expression and Activity

Protein engineering techniques, such as site-directed mutagenesis, can be used to improve the substrate specificity and catalytic activity of enzymes. frontiersin.org For instance, PHA synthase has been engineered to enhance its ability to polymerize specific monomers. researchgate.net Furthermore, the expression of key enzymes can be optimized by placing them under the control of strong promoters or by increasing their gene copy number. nih.gov

Computational tools like Flux Balance Analysis (FBA) can predict which enzymes are limiting in a pathway. nih.gov This allows for a more targeted approach to enzyme optimization. For example, FBA might identify that the availability of malonyl-CoA is a limiting factor, leading to strategies that up-regulate enzymes involved in its synthesis. nih.gov Response surface methodology is another powerful tool for optimizing the concentrations of multiple enzymes in a reaction system to maximize productivity. semanticscholar.org By systematically varying enzyme concentrations, researchers can identify the optimal molar ratios for a given pathway. semanticscholar.org

Table 2: Strategies for Optimization of Key Enzyme Expression and Activity

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Protein Engineering | Modifying the amino acid sequence of an enzyme to improve its function. | Site-directed mutagenesis of PHA synthase to improve polymerization ability. | researchgate.net, frontiersin.org |

| Expression Level Tuning | Adjusting the amount of enzyme produced by the cell. | Using strong promoters or increasing gene copy number. | nih.gov |

| Computational Modeling | Using in silico models to predict pathway bottlenecks. | Flux Balance Analysis (FBA) to identify limiting enzymes. | nih.gov |

| Response Surface Methodology | A statistical method for optimizing a process with multiple variables. | Determining the optimal molar ratios of enzymes in a biosynthetic pathway. | semanticscholar.org |

Precursor Pathway Diversion and Flux Control

A fundamental principle of metabolic engineering is the efficient channeling of central metabolites towards the desired product. This often requires redirecting metabolic flux from competing pathways and enhancing the supply of essential precursors.

Engineering Branched-Chain Amino Acid Pathways for Increased Substrate Availability

The biosynthesis of this compound is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. illinoisstate.edufrontiersin.org Therefore, engineering the BCAA biosynthesis and catabolism pathways is a key strategy for increasing the supply of precursors for this compound production. The catabolism of BCAAs involves two primary enzymatic steps: a reversible transamination catalyzed by branched-chain aminotransferases (BCAT) and an irreversible oxidative decarboxylation by the branched-chain ketoacid dehydrogenase (BCKDH) complex. frontiersin.org This latter step produces branched-chain acyl-CoA derivatives, including 2-methylbutyryl-CoA from the breakdown of isoleucine. frontiersin.org

To increase the pool of 2-ketoisovalerate, a precursor in the valine and leucine (B10760876) biosynthesis pathways that shares intermediates with the isoleucine pathway, researchers have focused on rerouting pyruvate. frontiersin.orgresearchgate.netnih.govresearchgate.net This involves constructing synthetic pathways that are not sensitive to the natural feedback inhibition mechanisms that regulate BCAA synthesis. frontiersin.orgresearchgate.netnih.gov Acetohydroxyacid synthase (AHAS) is a key enzyme in this pathway, catalyzing the condensation of pyruvate with either another pyruvate molecule or with 2-ketobutyrate to initiate the synthesis of valine/leucine and isoleucine, respectively. researchgate.netnih.gov

Strategies for Enhancing Acyl-CoA Precursor Supply

The availability of acyl-CoA precursors is often a rate-limiting step in the biosynthesis of many complex molecules, including this compound. nih.govresearchgate.net Therefore, strategies to enhance the supply of these crucial building blocks are of paramount importance. One approach is to engineer heterologous pathways that can produce the desired acyl-CoA. For instance, a novel strategy for increasing the production of avermectin (B7782182) B1a, which requires 2-methylbutyryl-CoA as a starter unit, involved engineering a meilingmycin polyketide synthase to produce this compound. nih.gov

Another strategy is to tap into alternative pathways for acyl-CoA synthesis. In Listeria monocytogenes, for example, an alternative pathway involving butyrate (B1204436) kinase (buk) and phosphotransbutyrylase (ptb) has been identified for the production of acyl-CoA precursors. nih.gov These enzymes can convert carboxylic acids into their corresponding acyl-CoA derivatives. nih.gov Overexpression of genes involved in fatty acid β-oxidation can also increase the supply of acyl-CoA precursors. nih.gov

Novel Biosynthetic Pathway Construction

While optimizing existing metabolic pathways is a powerful approach, the construction of entirely novel, synthetic pathways offers the potential to produce a wider range of molecules, including those not found in nature. aiche.orgkaist.ac.kr These artificial pathways can be designed to be more efficient and less susceptible to native cellular regulation.

Researchers have designed and implemented novel pathways for the production of various chemicals in microbial hosts. aiche.orgkaist.ac.kr For example, a thiolase-independent pathway for the synthesis of α-substituted 3-hydroxy acids has been developed, inspired by the natural catabolism of branched-chain amino acids. aiche.org This pathway involves the conversion of glucose to branched acyl-CoAs, followed by dehydrogenation, hydration, and hydrolysis. aiche.org

The construction of novel pathways often involves the heterologous expression of a series of enzymes from different organisms. For instance, to produce polyhydroxyalkanoate (PHA) copolymers containing 3-hydroxy-2-methylbutyrate (3H2MB), a recombinant E. coli strain was engineered with an artificial metabolic pathway. researchgate.net This demonstrates the power of combining enzymes with different specificities to create a tailored production system. The design of such novel pathways is often aided by computational tools that can predict thermodynamically favorable routes and identify suitable enzymes from databases. kaist.ac.kr

Degradation and Environmental Fate of 2 Methylbutyrate

Microbial Degradation Pathways

Microorganisms have evolved sophisticated mechanisms to degrade 2-methylbutyrate, a compound often originating from the anaerobic breakdown of proteins and amino acids. nih.govnih.govjst.go.jp These pathways are essential for carbon cycling in various anoxic ecosystems.

Anaerobic Degradation Mechanisms in Ecosystems

In anaerobic environments such as sediments, wastewater digesters, and the gut of termites, the degradation of this compound is a key step in the conversion of organic matter to methane (B114726). nih.govuni-konstanz.deasm.org This process often involves syntrophic relationships between different microbial species. During the anaerobic degradation of this compound, intermediates such as isobutyrate and butyrate (B1204436) can be formed and subsequently degraded. asm.org Ultimately, this compound is broken down into acetate (B1210297), propionate (B1217596), and methane. asm.org

One notable observation is the potential for isomerization reactions. For instance, during the degradation of valerate, this compound can be formed as an intermediate. asm.org Conversely, the degradation of this compound can lead to the formation of isobutyrate and butyrate. asm.org The exact mechanisms behind these isomerizations are still under investigation. asm.org

β-Oxidation Pathways in Specific Microorganisms

The primary mechanism for breaking down this compound is through a modified β-oxidation pathway. nih.govjst.go.jp This process is analogous to the β-oxidation of straight-chain fatty acids but requires specific enzymes to handle the branched structure of this compound. nih.govfrontiersin.org

In this pathway, this compound is first activated to its corresponding acyl-CoA derivative, 2-methylbutyryl-CoA. frontiersin.org This molecule then undergoes a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage, to yield acetyl-CoA and propionyl-CoA. nih.gov

Several bacterial species have been identified that can carry out this degradation. For example, some strains of Syntrophomonas wolfei possess phylogenetically distinct β-oxidation genes that are likely involved in this compound degradation. nih.govnih.govjst.go.jpresearchgate.net Similarly, Clostridium bryantii has been shown to degrade this compound to acetate, propionate, and hydrogen in syntrophic association with hydrogen-utilizing bacteria. d-nb.info

The table below summarizes the β-oxidation products of this compound.

| Initial Substrate | Key Intermediate | Final Products |

| This compound | 2-Methylbutyryl-CoA | Acetyl-CoA + Propionyl-CoA |

Syntrophic Degradation Mechanisms

The degradation of this compound is often a thermodynamically challenging process that requires the cooperation of multiple microbial species in a syntrophic relationship. nih.govd-nb.info In these partnerships, fatty acid-oxidizing bacteria break down this compound, producing intermediates like hydrogen and formate (B1220265), which are then consumed by partner organisms, typically methanogenic archaea. nih.govd-nb.info This consumption keeps the partial pressure of these intermediates low, making the initial degradation reaction energetically favorable. d-nb.info

Key players in the syntrophic degradation of this compound include bacteria from the family Syntrophomonadaceae, such as "Syntrophomonas wolfei subsp. methylbutyratica" and Smithella propionica. nih.govplos.org For instance, a triculture consisting of a syntrophic fatty acid-degrading bacterium, Methanobacterium formicicum, and Methanosarcina mazei can convert this compound to propionate and methane. asm.orgnih.gov

The degradation of this compound to acetate and propionate is an essential step in the production of methane from proteins and amino acids in anaerobic ecosystems. nih.govnih.govjst.go.jp The table below outlines the roles of different microorganisms in the syntrophic degradation of this compound.

| Microorganism Role | Example Species | Function |

| This compound-Oxidizing Bacterium | "Syntrophomonas wolfei subsp. methylbutyratica" | Degrades this compound to acetate, propionate, H₂, and formate. nih.govd-nb.info |

| Hydrogen-Utilizing Partner | Methanobacterium formicicum | Consumes H₂ to produce methane. asm.org |

| Acetate-Utilizing Partner | Methanosarcina mazei | Consumes acetate to produce methane. asm.org |

Enzymology of this compound Degradation

The microbial degradation of this compound relies on a suite of specialized enzymes that catalyze the key reactions in the breakdown pathway.

Characterization of Key Degradative Enzymes (e.g., Acyl-CoA Dehydrogenase)

A critical enzyme in the β-oxidation of this compound is a specific acyl-CoA dehydrogenase. frontiersin.org This enzyme, often referred to as short/branched-chain acyl-CoA dehydrogenase (SBCAD), catalyzes the first dehydrogenation step in the pathway, converting 2-methylbutyryl-CoA to its corresponding enoyl-CoA derivative. nih.govnih.govorpha.net

The table below lists key enzymes involved in this compound degradation.

| Enzyme | Function |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Catalyzes the initial dehydrogenation of 2-methylbutyryl-CoA. frontiersin.orgnih.gov |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond of the enoyl-CoA intermediate. wikipedia.org |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the resulting hydroxyl group. nih.gov |

| Thiolase | Cleaves the β-ketoacyl-CoA to produce acetyl-CoA and propionyl-CoA. nih.gov |

Electron Transfer Systems Involved in Degradation

The electrons removed during the dehydrogenation steps of this compound degradation are transferred to the respiratory chain via specialized electron carrier systems. nih.gov A key component of this system is the electron transfer flavoprotein (ETF). nih.govmdpi.comnih.gov ETF is a heterodimeric protein that accepts electrons from various acyl-CoA dehydrogenases, including the one specific for 2-methylbutyryl-CoA. nih.govmdpi.comnih.gov

Once ETF accepts the electrons, it passes them on to an iron-sulfur protein called ETF-quinone oxidoreductase (ETF-QO), which is located in the inner mitochondrial membrane in eukaryotes or the cell membrane in bacteria. nih.govresearchgate.net ETF-QO then reduces ubiquinone in the respiratory chain, linking the oxidation of this compound to energy production. researchgate.net

In some syntrophic bacteria, more complex electron transfer systems are present. These can include electron-bifurcating hydrogenases, formate dehydrogenases, and membrane-bound hydrogenases, which are involved in generating hydrogen and formate. nih.govnih.govjst.go.jp These systems, along with energy-conserving electron transport complexes like ETF-linked acyl-CoA dehydrogenase and ETF dehydrogenase (FixABCX), are crucial for managing the electron flow in the thermodynamically challenging process of syntrophic degradation. nih.govnih.govjst.go.jp

The table below highlights the components of the electron transfer system in this compound degradation.

| Component | Function |

| Acyl-CoA Dehydrogenase | Removes electrons from 2-methylbutyryl-CoA. frontiersin.org |

| Electron Transfer Flavoprotein (ETF) | Accepts electrons from acyl-CoA dehydrogenase. nih.govmdpi.comnih.gov |

| ETF-Quinone Oxidoreductase (ETF-QO) | Transfers electrons from ETF to the quinone pool in the respiratory chain. nih.govresearchgate.net |

| Hydrogenase/Formate Dehydrogenase | In syntrophs, involved in the production of H₂ and formate as electron sinks. nih.govnih.govjst.go.jp |

Thermal Decomposition Studies of this compound Salts

The thermal stability and decomposition pathways of this compound salts are crucial for their application in various fields, including as precursors for the synthesis of other compounds. Studies on the thermal degradation of these salts provide insights into their fundamental chemical properties and reaction mechanisms at elevated temperatures.

Research on the thermal decomposition of yttrium this compound has shown that the salt's degradation occurs at temperatures above 400 °C. researchgate.netresearchgate.net The process is complex, involving multiple stages. Initially, between 400 °C and 490 °C, the yttrium this compound decomposes to form yttrium oxycarbonate (Y₂O₂CO₃). researchgate.net This initial decomposition step is accompanied by the release of several volatile products, including carbon dioxide and 3,5-dimethyl-4-heptanone, a symmetrical ketone. researchgate.net An alkyne is also thought to be produced, though it has not been definitively identified. researchgate.net At higher temperatures, the intermediate yttrium oxycarbonate further decomposes to yttrium oxide (Y₂O₃), with the final plateau on the thermogravimetric analysis (TG) trace being reached at approximately 1200 °C. researchgate.net This multi-step decomposition is a characteristic behavior observed in the thermal degradation of other yttrium and rare earth carboxylates. researchgate.net

The thermal decomposition of yttrium this compound has been investigated using a variety of analytical techniques, including simultaneous thermogravimetry and differential thermal analysis (TG-DTA), Fourier-transform infrared spectroscopy (FTIR) for both solid residues and evolved gas analysis, mass spectrometry, hot-stage optical microscopy, and X-ray diffraction. researchgate.net These comprehensive analyses have provided a detailed understanding of the decomposition process under an argon atmosphere. researchgate.netdntb.gov.ua

In a different context, the pyrolysis of novel pyrrole (B145914) ester flavor precursors containing a this compound moiety has been studied. researchgate.net These studies, utilizing pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), revealed that thermal degradation leads to the formation of various fragrance compounds, including 2-methylbutyric acid and this compound. researchgate.net This indicates that the ester linkage can be cleaved during pyrolysis, releasing the this compound group in different chemical forms.

The thermal stability of other related compounds, such as valbenazine (B1662120) salts, which may contain a this compound component, has also been characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For instance, one crystalline form of a valbenazine salt showed a mass loss of less than 0.4% when heated to 140 °C, with a major endothermic event occurring at a peak of about 243 °C, indicating its decomposition temperature. Another polymorphic form exhibited an endothermic peak at approximately 235 °C. While not directly salts of 2-methylbutyric acid, these studies on more complex molecules provide comparative data on the thermal behavior of the this compound functional group within a larger molecular structure.

The following table summarizes the key thermal decomposition findings for yttrium this compound:

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Volatile Byproducts |

| Initial Decomposition | 400 - 490 | Y₂O₂CO₃ | CO₂, 3,5-dimethyl-4-heptanone, alkyne (probable) |

| Final Decomposition | > 490 (up to 1200) | Y₂O₃ | CO₂ |

Advanced Analytical Methodologies in 2 Methylbutyrate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-methylbutyrate and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound esters. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a this compound ester, such as methyl this compound or ethyl this compound, distinct signals corresponding to the different proton environments are observed. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the unambiguous assignment of each proton in the molecule. For instance, the protons of the methyl group at the C2 position and the ethyl or methyl group of the ester moiety will have characteristic chemical shifts.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbonyl carbon of the ester group typically appears at a significantly downfield chemical shift compared to the aliphatic carbons. rsc.orgnih.gov

Table 1: Representative NMR Data for this compound Esters

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Methyl this compound | ¹H | ~3.6 | s |

| ¹H | ~2.4 | m | |

| ¹H | ~1.1 | d | |

| ¹H | ~1.6 | m | |

| ¹H | ~0.9 | t | |

| Ethyl this compound | ¹³C | ~176 | s |

| ¹³C | ~60 | t | |

| ¹³C | ~41 | d | |

| ¹³C | ~26 | t | |

| ¹³C | ~16 | q | |

| ¹³C | ~14 | q | |

| ¹³C | ~11 | q |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet. Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For esters of 2-methylbutyric acid, characteristic fragment ions are observed. For example, in the mass spectrum of ethyl this compound, prominent peaks can be seen at m/z values of 57, 102, 29, and 85. nih.gov Similarly, for 2-methylbutyl this compound, key fragments appear at m/z 57, 70, and 85. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the identification and quantification of this compound in complex mixtures such as food aromas and biological samples. foodb.cacontaminantdb.caebi.ac.uk

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govwikipedia.org The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its ester functionality.

A strong absorption band is typically observed in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. journalajacr.com Other significant peaks include those corresponding to C-O stretching and C-H bending and stretching vibrations of the alkyl groups. journalajacr.commdpi.commdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound Esters

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1197 | C-O Stretch | Ester |

| ~1436 | C-H Bend | CH₃ |

Note: The exact positions of the peaks can be influenced by the specific ester and the sample matrix.

Mass Spectrometry (MS) for Identification and Quantification (e.g., GC-MS, EI-MS)

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from other volatile compounds in a sample, allowing for its accurate detection and quantification.

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound in various matrices, including beverages, fruits, and biological samples. mdpi.combiorxiv.orgresearchgate.net The sample is first introduced into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. bioline.org.br

The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify and quantify the individual components of the sample. For example, in the analysis of commercial beverages, GC-MS can identify and quantify esters like methyl this compound and ethyl this compound, which contribute to the fruity aroma profile. mdpi.com

2-Methylbutyric acid has a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-2-methylbutyrate and (S)-2-methylbutyrate. gcms.cz These enantiomers can have different sensory properties and biological activities. Chiral gas chromatography is a specialized GC technique that uses a chiral stationary phase to separate these enantiomers. icm.edu.plpan.olsztyn.pl

This technique is crucial for assessing the enantiomeric purity of this compound in natural products and for authentication purposes. icm.edu.pl For instance, the enantiomeric ratio of ethyl 2-methylbutanoate can be used as an indicator to distinguish between natural and synthetic strawberry flavoring. icm.edu.pl Specific chiral GC columns, such as those with cyclodextrin-based stationary phases, are designed to provide excellent resolution for the enantiomers of this compound esters. restek.comrestek.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methyl this compound |

| Ethyl this compound |

| 2-Methylbutyl this compound |

| (R)-2-methylbutyrate |

| (S)-2-methylbutyrate |

| Ethyl 2-methylbutanoate |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Isotopic Labeling and Tracing Methods for Metabolic Studies

Isotopic labeling is a powerful technique in metabolic research that involves the use of molecules in which one or more atoms have been replaced by their heavier, stable isotopes. These labeled compounds, or tracers, are introduced into a biological system, and their journey through various metabolic pathways is monitored. By tracking the incorporation of these isotopes into downstream metabolites like this compound, scientists can elucidate complex biosynthetic routes and quantify the flow of molecules through metabolic networks. This approach provides a dynamic view of metabolism that is unattainable through the measurement of static metabolite concentrations alone. The two most common stable isotopes used in this context are deuterium (B1214612) (²H) and carbon-13 (¹³C).

Deuterium Labeling for Biosynthetic Pathway Elucidation

Deuterium (²H) labeling is a robust method for tracing the origins and interconversions of metabolites. In the study of this compound, deuterium-labeled precursors are administered to an organism or tissue, and the resulting this compound and its derivatives are analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to detect the presence and position of the deuterium atoms. This information serves as a definitive map of the metabolic transformations that occurred.

Research in fruit aroma has extensively used this technique to unravel the biosynthesis of 2-methylbutanoate esters, which are significant contributors to the characteristic scent of many fruits like apples. acs.org In one key study, the biosynthetic origins of these esters in 'Red Delicious' and 'Granny Smith' apples were investigated by feeding various deuterium-labeled substrates. acs.orgacs.org For instance, l-isoleucine-d₁₀ (isoleucine with ten deuterium atoms) was supplied to apple peel, while 2-methylbutanoic-d₃ acid and 2-methylbutanol-d₃ were fed as vapor to whole apples. acs.orgacs.org The analysis revealed that both apple cultivars produced an array of labeled 2-methylbutyl and 2-methylbutanoate esters from each precursor, confirming that isoleucine is a primary precursor for both the 2-methylbutanoic acid and 2-methylbutanol moieties of the esters. acs.orgnih.gov

The experiments highlighted significant differences between the two apple cultivars in the products formed and their distribution, demonstrating cultivar-specific metabolic handling. acs.org Furthermore, this methodology led to the discovery of novel 2-methyl-(2E)-butenyl esters as biosynthetic products in 'Red Delicious' apples, a pathway not active in 'Granny Smith' apples. acs.orgacs.org

Another study on 'Red Delicious' apples further explored the impact of controlled atmosphere (CA) storage on the biosynthesis of these branched-chain esters. nih.gov By incubating fruit tissue with deuterated precursors, researchers determined that the conversion of 2-methylbutanoic acid to its corresponding esters was limited by the availability of the 2-methylbutyl substrates. nih.gov Crucially, the biosynthesis of both 2-methylbutanoic acid and 2-methylbutanol from their precursor, isoleucine, was found to be severely depressed under CA storage conditions. nih.gov This pinpointed the reduced metabolism of isoleucine as the primary reason for the decline in branched-chain ester synthesis in stored apples. nih.gov

Deuterium labeling has also been instrumental in elucidating pathways in microorganisms. In the bacterium Streptomyces rochei, which produces the antibiotic lankamycin (B1674470), deuterium labeling confirmed the role of L-isoleucine in forming the C-13 branched chain of the molecule. asm.org Researchers synthesized [3-²H]dl-isoleucine and fed it to the bacterial culture. The subsequent detection of a deuterium signal in the lankamycin product confirmed that L-isoleucine is oxidized to (S)-3-methyl-2-oxopentanoic acid, which is then decarboxylated to (S)-2-methylbutyrate and incorporated into the final structure. asm.org

Table 1: Examples of Deuterium Labeling Studies for this compound Biosynthesis

| Organism/Tissue | Labeled Precursor Fed | Key Labeled Products Detected | Major Finding | Reference |

| 'Red Delicious' & 'Granny Smith' Apple | l-Isoleucine-d₁₀ | 2-Methylbutanoic-d₃ acid, 2-Methylbutanol-d₃, Ethyl 2-methylbutanoate-d₃ | Confirmed L-isoleucine as the primary precursor for 2-methylbutanoate esters and identified cultivar-specific pathways. | acs.orgacs.org |

| 'Red Delicious' Apple | Deuterated 2-methylbutanoic acid, 2-methylbutanol | 2-Methylbutyl acetate (B1210297), Ethyl 2-methylbutanoate, Hexyl 2-methylbutanoate | Showed that reduced metabolism of isoleucine during storage is the main cause of decreased ester synthesis. | nih.gov |

| Streptomyces rochei | [3-²H]dl-isoleucine | Lankamycin (containing a deuterated C-13 branched chain) | Confirmed that L-isoleucine is converted to (S)-2-methylbutyrate before incorporation into the antibiotic structure. | asm.org |

Carbon-13 Labeling for Metabolic Flux Analysis

While deuterium labeling is excellent for pathway elucidation, Carbon-13 (¹³C) labeling is the cornerstone of Metabolic Flux Analysis (¹³C-MFA). ¹³C-MFA is a sophisticated analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions at a system-wide level. shimadzu.comcortecnet.comnih.gov This method involves culturing cells or organisms on a substrate that is enriched with ¹³C, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C). cortecnet.comnih.gov

As the organism metabolizes the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, becoming incorporated into various intermediates and final products. embopress.org The specific patterns of ¹³C atoms in these metabolites, known as mass isotopomer distributions, are measured using mass spectrometry (GC-MS or LC-MS). shimadzu.comnih.gov These empirical labeling patterns are then fed into a computational model of the organism's metabolic network. By comparing the measured isotopomer distributions with those predicted by the model, the intracellular fluxes can be precisely calculated. shimadzu.comembopress.org

In the context of this compound, ¹³C-MFA can be used to quantify the flux through the catabolic pathway of L-isoleucine, which is a primary route for this compound production. nih.gov For example, by feeding a culture [U-¹³C]-glucose, the carbon backbone of newly synthesized isoleucine will be fully labeled. The subsequent degradation of this labeled isoleucine to this compound allows researchers to trace the flow of carbon and quantify the rate of this specific pathway relative to other central metabolic routes, such as glycolysis or the TCA cycle. cortecnet.comisotope.com

Alternatively, feeding cells a specifically labeled tracer, like [1-¹³C]glucose, can help distinguish between different pathways. shimadzu.com For instance, the labeling pattern in pyruvate (B1213749), a key metabolic node, will differ depending on whether it was formed via glycolysis or the pentose (B10789219) phosphate (B84403) pathway. shimadzu.com This information, when propagated through the network to amino acids like isoleucine and its breakdown product this compound, allows for a highly detailed and quantitative map of metabolic activity. shimadzu.comnih.gov

The power of ¹³C-MFA lies in its ability to provide a functional readout of the metabolic state, revealing how metabolic pathways are rewired in response to genetic modifications or changing environmental conditions. nih.govd-nb.info For instance, it could be used to quantify how the production of this compound in a flavor-producing microorganism is affected by different fermentation conditions or to identify metabolic bottlenecks in engineered strains designed for overproduction. nih.govmdpi.com While direct ¹³C-MFA studies focusing specifically on quantifying this compound flux are specialized, the principles are well-established from extensive research on central carbon and amino acid metabolism in a wide range of organisms. nih.govisotope.com

Table 2: Principle of ¹³C Labeling in the Isoleucine Catabolic Pathway

| ¹³C Labeled Substrate | Key Intermediate | Expected Labeling Pattern in this compound | Information Gained |

| [U-¹³C₆]Glucose | L-Isoleucine synthesized de novo | Fully labeled (all 5 carbons are ¹³C) | Quantifies the total de novo synthesis and subsequent catabolism of isoleucine to this compound. |

| [U-¹³C₅]Isoleucine | (exogenously supplied) | Fully labeled (all 5 carbons are ¹³C) | Directly measures the flux of the isoleucine catabolic pathway to this compound, independent of isoleucine biosynthesis. |